(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid
Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid: is a synthetic cannabinoid metabolite. It is a major urinary metabolite of JWH 018, a synthetic cannabinoid found in various herbal mixtures like "Spice" . This compound is primarily used in forensic and research applications to study the metabolism and effects of synthetic cannabinoids .
Mechanism of Action
- The primary targets of JWH 018 N-pentanoic acid β-D-glucuronide are cannabinoid receptors. Specifically:
- Activation of CB1 receptors in the CNS can result in psychoactive effects, while CB2 receptor activation influences immune function and inflammation .
- JWH 018 N-pentanoic acid β-D-glucuronide affects several pathways:
- Excretion : The major route of elimination is via urine, where it appears as the glucuronide metabolite .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Remember, JWH 018 N-pentanoic acid β-D-glucuronide’s physiological and toxicological properties remain largely untested. Researchers primarily use it for forensic and research purposes. If you have any more questions or need further details, feel free to ask! 🌟 .
Biochemical Analysis
Biochemical Properties
JWH 018 N-pentanoic acid beta-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of JWH 018. It is formed through the glucuronidation process, where the parent compound JWH 018 undergoes phase II metabolism. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the conjugation of glucuronic acid to JWH 018, resulting in the formation of JWH 018 N-pentanoic acid beta-D-Glucuronide . This metabolite is then excreted in the urine, making it a key marker for the detection of JWH 018 usage.
Cellular Effects
JWH 018 N-pentanoic acid beta-D-Glucuronide influences various cellular processes due to its origin from JWH 018, a synthetic cannabinoid. While the parent compound JWH 018 is known to interact with cannabinoid receptors CB1 and CB2, the glucuronide metabolite itself is primarily involved in the detoxification and excretion processes within cells . The presence of JWH 018 N-pentanoic acid beta-D-Glucuronide in cells indicates the metabolic processing of JWH 018, which can impact cell signaling pathways and gene expression related to detoxification and metabolism.
Molecular Mechanism
The molecular mechanism of JWH 018 N-pentanoic acid beta-D-Glucuronide involves its formation through the action of UDP-glucuronosyltransferase enzymes. These enzymes facilitate the transfer of glucuronic acid to JWH 018, resulting in the glucuronide conjugate. This process enhances the solubility of the compound, allowing for its excretion via the urinary system . The binding interactions of JWH 018 N-pentanoic acid beta-D-Glucuronide with biomolecules are primarily related to its role in detoxification and excretion rather than direct receptor interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 018 N-pentanoic acid beta-D-Glucuronide over time are influenced by its stability and degradation. The compound is relatively stable under standard storage conditions, with a shelf life of up to five years when stored at -20°C . Long-term studies in vitro and in vivo have shown that the presence of this metabolite is indicative of recent JWH 018 exposure, and its levels can be monitored to assess the duration and extent of exposure.
Dosage Effects in Animal Models
The effects of JWH 018 N-pentanoic acid beta-D-Glucuronide in animal models vary with different dosages of the parent compound JWH 018. Higher doses of JWH 018 result in increased levels of the glucuronide metabolite in the urine, reflecting the body’s efforts to detoxify and excrete the compound . Toxic or adverse effects at high doses of JWH 018 can lead to elevated levels of JWH 018 N-pentanoic acid beta-D-Glucuronide, which can be used as a biomarker for overdose or excessive exposure.
Metabolic Pathways
JWH 018 N-pentanoic acid beta-D-Glucuronide is involved in the metabolic pathways of synthetic cannabinoids. The primary pathway involves the glucuronidation of JWH 018 by UDP-glucuronosyltransferase enzymes, leading to the formation of the glucuronide conjugate . This pathway is crucial for the detoxification and excretion of JWH 018, as the glucuronide metabolite is more water-soluble and can be readily excreted in the urine.
Transport and Distribution
The transport and distribution of JWH 018 N-pentanoic acid beta-D-Glucuronide within cells and tissues are facilitated by its increased solubility due to glucuronidation. The compound is transported through the bloodstream to the kidneys, where it is filtered and excreted in the urine . The presence of transporters and binding proteins may aid in the efficient distribution and excretion of the metabolite.
Subcellular Localization
JWH 018 N-pentanoic acid beta-D-Glucuronide is primarily localized in the cytoplasm of cells, where it undergoes further processing and excretion. The glucuronidation process targets the compound for excretion, and it is directed to the kidneys for elimination from the body . The subcellular localization of this metabolite is crucial for its role in detoxification and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid involves the glucuronidation of JWH 018. This process typically requires the use of glucuronic acid and specific enzymes or catalysts to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound is generally carried out in controlled laboratory settings. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the formation of the desired glucuronide metabolite .
Chemical Reactions Analysis
Types of Reactions: : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid primarily undergoes glucuronidation, a biochemical reaction where glucuronic acid is added to the parent compound, JWH 018 .
Common Reagents and Conditions
Reagents: Glucuronic acid, enzymes or catalysts.
Conditions: Controlled temperature and pH to optimize the glucuronidation process.
Major Products: : The major product of this reaction is this compound itself, which is a glucuronidated metabolite of JWH 018 .
Scientific Research Applications
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid is extensively used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in mass spectrometry and other analytical techniques to study the metabolism of synthetic cannabinoids .
Comparison with Similar Compounds
Similar Compounds
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide: Another major urinary metabolite of JWH 018.
JWH 073: A synthetic cannabinoid with a similar structure and effects.
Uniqueness: : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid is unique due to its specific glucuronidation, which makes it a valuable marker for the metabolism of JWH 018 in forensic and toxicological studies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO9/c32-23(39-30-27(36)25(34)26(35)28(40-30)29(37)38)14-5-6-15-31-16-21(19-11-3-4-13-22(19)31)24(33)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25-28,30,34-36H,5-6,14-15H2,(H,37,38)/t25-,26-,27+,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWNLDEEAZETN-NEOPOEGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017726 | |
Record name | JWH 018 N-pentanoic acid β-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-54-8 | |
Record name | JWH 018 N-pentanoic acid β-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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